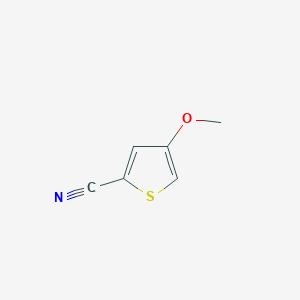

4-Methoxythiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5NOS |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

4-methoxythiophene-2-carbonitrile |

InChI |

InChI=1S/C6H5NOS/c1-8-5-2-6(3-7)9-4-5/h2,4H,1H3 |

InChI Key |

DJOUOMJXAVJHDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CSC(=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxythiophene 2 Carbonitrile

Conventional and Established Synthetic Routes

The most well-documented and reliable methods for synthesizing 4-methoxythiophene-2-carbonitrile rely on the stepwise functionalization of a readily available starting material, 3-methoxythiophene (B46719). This multi-step approach allows for precise control over the regiochemistry of the final product.

Stepwise Derivatization from 3-Methoxythiophene Precursors

The synthesis of this compound from 3-methoxythiophene is a prime example of a derivatization strategy, where functional groups are introduced sequentially to build the target molecule. d-nb.infoacs.orgnih.gov This method has been successfully employed in the preparation of precursors for novel diketopyrrolopyrrole (DPP) based polymers. d-nb.infoacs.orgnih.gov

A critical step in the synthesis is the regioselective bromination of 3-methoxythiophene. The directing effect of the methoxy (B1213986) group at the 3-position influences the position of the incoming bromine atom. To achieve the desired 2-bromo-4-methoxythiophene (B12072288) intermediate, a specific bromination and reduction sequence is employed. d-nb.infoacs.orgnih.gov Initially, 3-methoxythiophene is brominated to form a dibrominated species, which is then selectively reduced using butyllithium (B86547) to yield 2-bromo-4-methoxythiophene in good yield. d-nb.infoacs.orgnih.gov The use of a blocking group at the C2-position of 3-substituted thiophenes is a known strategy to direct subsequent functionalization to the C5-position. d-nb.infobeilstein-journals.org Studies on the bromination of substituted thiophenes have shown that reactions with N-bromosuccinimide (NBS) in acetic acid at room temperature can achieve high regioselectivity, favoring the 2-position with over 99% selectivity. tandfonline.com

Table 1: Regioselective Bromination of 3-Methoxythiophene

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Methoxythiophene | 1. Bromination 2. Butyllithium | 2-Bromo-4-methoxythiophene | Good | d-nb.infoacs.orgnih.gov |

With the 2-bromo-4-methoxythiophene intermediate in hand, the next key transformation is the introduction of the nitrile group. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, offering high efficiency and functional group tolerance. rsc.orgjcu.edu.auresearchgate.netresearchgate.net Specifically, a Negishi-style cyanation using zinc(II) cyanide has been successfully applied to convert 2-bromo-4-methoxythiophene into this compound. d-nb.infoacs.orgnih.gov This reaction is a significant improvement over traditional methods and has become a staple in the synthesis of aryl nitriles. rsc.orgresearchgate.net The palladium catalyst, often in conjunction with specific ligands, facilitates the coupling between the aryl halide and the cyanide source. jcu.edu.auresearchgate.netresearchgate.net

Table 2: Palladium-Catalyzed Cyanation of 2-Bromo-4-methoxythiophene

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Bromo-4-methoxythiophene | Zinc(II) cyanide, Palladium(II) catalyst | This compound | Not specified | d-nb.infoacs.orgnih.gov |

Direct conversion of the bromo intermediate to the nitrile via a Rosenmund-von Braun reaction was attempted. d-nb.infoacs.orgnih.gov This classic reaction involves the treatment of an aryl halide with a copper(I) cyanide salt, typically at elevated temperatures. organic-chemistry.org However, in the case of 2-bromo-4-methoxythiophene, treatment with copper(II) cyanide in dimethylformamide (DMF) at high temperatures did not yield any of the desired this compound. d-nb.infoacs.orgnih.gov This outcome highlights the substrate-dependent nature of the Rosenmund-von Braun reaction and underscores the necessity of exploring alternative methods like the palladium-catalyzed cyanation for this specific transformation. d-nb.infoacs.orgnih.gov While the Rosenmund-von Braun reaction has its applications, particularly in the synthesis of aryl nitriles from aryl halides, its harsh conditions and the use of stoichiometric amounts of copper cyanide can be limitations. rsc.orgorganic-chemistry.orgbeilstein-journals.org

Comparative Analysis of Thiophene (B33073) Functionalization Protocols

The synthesis of functionalized thiophenes is a cornerstone of heterocyclic chemistry, with numerous protocols available for introducing a wide array of substituents. The choice of method often depends on the desired substitution pattern, the nature of the existing substituents, and the required reaction conditions.

For the synthesis of this compound, the stepwise approach involving initial bromination followed by palladium-catalyzed cyanation proves to be the most effective strategy. d-nb.infoacs.orgnih.gov This is in contrast to direct C-H functionalization approaches, which can sometimes lack the required regioselectivity, or other classical methods like the Rosenmund-von Braun reaction, which failed for this particular substrate. d-nb.infoacs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are indispensable tools for the synthesis of substituted thiophenes, offering mild conditions and broad functional group compatibility. jcu.edu.au The development of highly active palladium catalysts and ligands has significantly expanded the scope of these reactions, allowing for the efficient synthesis of complex thiophene derivatives. jcu.edu.auresearchgate.netresearchgate.net

Direct arylation of thiophenes is another powerful method that avoids the pre-functionalization of one of the coupling partners. d-nb.infobeilstein-journals.org By using a bromo-substituent as a blocking group, it is possible to achieve regioselective C5-arylation of 3-substituted thiophenes. d-nb.infobeilstein-journals.org

Emerging and Green Synthesis Approaches for Thiophene Carbonitriles

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods, a field known as green chemistry. rsc.orgbeilstein-journals.orgnih.gov This has led to the exploration of new catalytic systems and reaction conditions for the synthesis of thiophene derivatives, including thiophene carbonitriles.

While specific green synthesis routes for this compound are not yet widely reported, general trends in the synthesis of thiophene carbonitriles point towards the use of less toxic reagents, milder reaction conditions, and catalytic systems that can be recycled. For instance, the use of non-toxic cyanide sources like potassium ferrocyanide in palladium-catalyzed cyanations is a significant advancement. nih.gov Furthermore, performing reactions in aqueous media or using mechanochemistry are emerging as powerful green chemistry tools that reduce the reliance on volatile organic solvents. rsc.org One-pot, multi-component reactions are also gaining traction as they offer a more atom-economical and efficient way to construct complex molecules like functionalized thiophenes. acs.org The development of such methods for this compound would be a valuable contribution to the field.

One-Pot Catalyst-Free Reaction Systems (for related thiophene carbonitriles)

In the spirit of green and efficient chemistry, one-pot, catalyst-free reactions are highly desirable. These methods avoid the need to isolate intermediates, which saves time, resources, and reduces waste. researchgate.net While not specifically detailed for this compound itself, numerous catalyst-free, one-pot systems have been developed for structurally related thiophene carbonitriles and other thiophene derivatives. thieme-connect.combohrium.combohrium.com

These reactions often proceed under mild conditions and can involve multiple components reacting sequentially in a single vessel to build complex molecules. bohrium.com For instance, a convenient approach has been developed for the synthesis of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles. thieme-connect.com This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile in a one-pot procedure. thieme-connect.comresearchgate.net Similarly, other catalyst-free systems have been employed for the synthesis of various thiophene-containing heterocyclic compounds, often using water or glycerol (B35011) as a benign solvent. researchgate.netbohrium.com These approaches exemplify the trend toward more environmentally friendly and cost-effective chemical manufacturing. researchgate.net

Table 2: Examples of One-Pot, Catalyst-Free Syntheses for Thiophene Derivatives This interactive table showcases different catalyst-free, one-pot reaction systems used to synthesize various thiophene-based compounds.

| Product Type | Key Reactants | Solvent | Key Feature |

|---|---|---|---|

| 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles | Lithiated alkoxyallenes, Isothiocyanates, 2-Bromoacetonitrile | Not specified | Sequential one-pot assembly of a polyfunctionalized thiophene ring. thieme-connect.com |

| Pyrano[2,3-c]pyrazoles and Pyrano[2,3-d]pyrimidines | 4-oxo-4H-chromene-3-carboxaldehyde, 2-Thenoyltrifluoroacetone, Active methylene (B1212753) compounds | Water | Green, three-component reaction in an aqueous medium. bohrium.com |

| Functionalized Thiophenes and Thiopyrans with Phosphonate Groups | Varies | Not specified | Simple and efficient three-component approach under mild conditions. bohrium.com |

| 2,3-Dihydrothiophenes | Four components | Glycerol | Four-component reaction under conventional heating or microwave irradiation. researchgate.net |

Advanced Polymerization Methodologies for Thiophene Derivatives

Thiophene derivatives, including this compound, are fundamental building blocks for conductive and electroactive polymers. magtech.com.cn Polythiophenes are widely studied for their stability and valuable photoelectrochemical properties. magtech.com.cn A variety of advanced polymerization methods are used to create these materials. magtech.com.cnresearchgate.net

Common methods include chemical and electrochemical oxidation polymerization . magtech.com.cngoogle.com Electrochemical polymerization, for example, involves the anodic oxidation of the monomer on an electrode surface to form a polymer film. researchgate.netgoogle.com However, this can sometimes require high potentials that may degrade the resulting polymer. google.com

More advanced techniques include metal-catalyzed cross-coupling polymerizations , which allow for the synthesis of well-defined polymer structures. magtech.com.cn Recently, methods such as photochemical polymerization have been developed, using light and a catalyst like potassium dichromate to initiate polymerization in an aqueous solution. rsc.org Another innovative approach involves the cationic ring-opening polymerization (CROP) of monomers that have a thiophene group attached, such as thiophene-bearing 2-oxazolines. nih.gov This allows for the creation of polymers where the thiophene unit is a pendant group, opening avenues for new functional materials. nih.gov

Strategic Synthesis Considerations for Monomer Precursors in Polymer Systems

The decision to synthesize a specific monomer like this compound is driven by a clear strategic goal: to create a polymer with tailored properties. resolvemass.caresearchgate.net The structure of the monomer is the primary determinant of the final polymer's characteristics, including its electronic, optical, and mechanical properties. resolvemass.ca

The synthesis of this compound was specifically undertaken to introduce a strong electron-donating methoxy group onto the thiophene rings of a diketopyrrolopyrrole (DPP) based polymer. nih.govacs.org This strategic choice was based on several key hypotheses. First, the introduction of an electron-rich group was expected to modulate the optoelectronic properties of the resulting polymer in ways distinct from previously studied electron-withdrawing groups. nih.govacs.org Second, the methoxy group could enhance the planarity of the polymer backbone through a "sulfur-oxygen conformational lock," which can reduce the dihedral angles between repeating units and improve charge transport properties. nih.govacs.org

This illustrates a core principle of modern materials science: monomer design is a deliberate process of chemical engineering. nih.gov Chemists perform targeted synthetic transformations to create building blocks that will impart specific, desirable functions to the final macromolecule, whether it be for enhanced conductivity, thermal stability, or biocompatibility. resolvemass.canih.gov The synthesis of a precursor is therefore not an end in itself, but a critical step in a goal-oriented strategy to develop new and improved materials. rsc.org

Advanced Spectroscopic Characterization Techniques in Chemical Research

Vibrational Spectroscopy Studies

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that yields detailed information about a molecule's structure and chemical bonds. scienceedge.comrenishaw.com The technique is predicated on the inelastic scattering of monochromatic light, typically from a laser, which interacts with the molecular vibrations within a sample. triprinceton.orgwiley-vch.de When photons from the laser strike a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction undergoes inelastic scattering (Raman scattering), where the photon either loses or gains energy. triprinceton.org This energy difference, known as the Raman shift, corresponds directly to the energy of the specific vibrational modes of the molecule. scienceedge.comanton-paar.com The resulting Raman spectrum plots the intensity of the scattered light against the Raman shift (typically in wavenumbers, cm⁻¹), providing a unique "chemical fingerprint" that can be used for substance identification and structural analysis. scienceedge.comanton-paar.com

Each peak within a Raman spectrum corresponds to a specific molecular vibration, such as the stretching or bending of bonds. scienceedge.com The frequency of these vibrations is influenced by the mass of the atoms involved and the strength of the bonds connecting them; stronger bonds and lighter atoms result in vibrations at higher frequencies. renishaw.com

For the compound 4-Methoxythiophene-2-carbonitrile, several characteristic vibrational modes can be predicted. The nitrile group (C≡N) has a strong, sharp stretching vibration that is easily identified. It has been reported that for aromatic nitriles where the ring is adjacent to the C≡N group, this band appears at a lower frequency, near 2230 cm⁻¹, and absorbs more strongly than in saturated compounds. researchgate.net The general range for the C≡N stretching mode is typically 2270–2210 cm⁻¹. researchgate.net Other significant vibrations include those from the thiophene (B33073) ring and the methoxy (B1213986) group. The spectrum would show C-H stretching vibrations at approximately 3000 cm⁻¹ and C-C single bond vibrations around 800 cm⁻¹. renishaw.com

The table below outlines the expected characteristic Raman shifts for the primary functional groups within this compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2210 - 2270 researchgate.net |

| Aromatic Ring | C-H Stretching | ~3000 renishaw.com |

| Aromatic Ring | C=C Stretching | ~1600 renishaw.com |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 3000 |

| Thiophene Ring | C-S Stretching | 600 - 800 |

| Alkene | C-C Stretching | 800 - 1200 renishaw.com |

This interactive table summarizes the anticipated Raman shifts for key functional groups in this compound, based on established spectroscopic data.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. unl.edu In a typical experiment, the sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.

Common ionization techniques include Electron Ionization (EI) and Chemical Ionization (CI). researchgate.netresearchgate.net EI typically uses a high-energy electron beam (70 eV) to ionize the molecule, which often leads to extensive and predictable fragmentation. unl.eduresearchgate.net CI is a softer ionization method that results in less fragmentation, often showing a prominent peak for the protonated molecule [M+H]⁺. researchgate.netresearchgate.net

For derivatives of this compound, such as 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, studies using EI have shown that the compounds form stable molecular ions (M⁺•). researchgate.net The primary fragmentation pathway observed for these molecules is the cleavage of the alkyl radical from the alkoxy substituent. researchgate.net In the case of this compound, this would correspond to the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a prominent [M-CH₃]⁺ ion. researchgate.netresearchgate.net Further fragmentation would then depend on the stability of the resulting ion. researchgate.net

Under CI conditions, with methane (B114726) as the reagent gas, these thiophene derivatives typically show predominant peaks for the molecular ion M⁺•, the protonated molecule [M+H]⁺, and the adduct ion [M+C₂H₅]⁺, with a general absence of fragment ions. researchgate.net

The table below details the expected primary ions for this compound in a mass spectrum.

| Ion Type | Formula | Ion | Description |

| Molecular Ion (EI) | [C₆H₅NOS]⁺• | M⁺• | The intact molecule with one electron removed. |

| Fragment Ion (EI) | [M-CH₃]⁺ | [M-15]⁺ | Result of the primary fragmentation pathway, loss of a methyl radical from the methoxy group. researchgate.netresearchgate.net |

| Protonated Molecule (CI) | [M+H]⁺ | [M+1]⁺ | The molecule with an added proton, common in soft ionization. researchgate.netresearchgate.net |

| Adduct Ion (CI) | [M+C₂H₅]⁺ | [M+29]⁺ | Adduct with an ethyl cation from the methane reagent gas. researchgate.net |

This interactive table presents the major ions anticipated in the mass spectrometric analysis of this compound under different ionization conditions.

Theoretical and Computational Investigations of 4 Methoxythiophene 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the structural and electronic properties of organic molecules. In the case of 4-Methoxythiophene-2-carbonitrile, these computational methods provide a detailed understanding of its molecular characteristics, which are fundamental to its behavior and potential applications.

Density Functional Theory (DFT) Studies

DFT has been widely used to investigate various aspects of this compound and related thiophene (B33073) derivatives. These studies offer insights into the molecule's geometry, electronic structure, and reactivity.

DFT calculations have been instrumental in assessing the conformational preferences and planarity of molecules containing the 4-methoxythiophene moiety. Studies on polymers incorporating this unit have shown that the methoxy (B1213986) group induces a nearly planar conformation between adjacent thiophene rings. nih.gov This planarity is attributed to favorable sulfur-oxygen interactions within the molecule. nih.gov The preferred conformation exhibits O–C–C–O dihedral angles ranging from 178–180°, indicating a high degree of planarity. nih.gov This near-planar structure can have significant implications for the electronic properties and charge transport characteristics of materials derived from this compound.

The electronic properties of this compound and its derivatives are central to their potential use in optoelectronic devices. DFT calculations are frequently employed to determine key electronic parameters. nih.govepstem.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap (Eg), are critical in this regard. epstem.netresearchgate.net A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. dergipark.org.tr

Theoretical calculations for related methoxythiophene molecules have been performed at various levels of theory, such as DFT/B3LYP/6-311++G(d,p), to determine these properties. epstem.net For instance, in a study of 2-methoxythiophene, the dipole moment was calculated to be 1.99 Debye using this method. epstem.net The HOMO and LUMO energies are crucial for understanding charge transfer within the molecule. scirp.org

| Parameter | Calculated Value | Method | Reference |

|---|---|---|---|

| Dipole Moment (2-methoxythiophene) | 1.99 D | DFT/B3LYP/6-311++G(d,p) | epstem.net |

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a powerful method for identifying and characterizing molecular structures. DFT calculations are used to compute the vibrational frequencies and normal modes of a molecule. nih.govepstem.net The potential energy distribution (PED) analysis helps in assigning the calculated vibrational wavenumbers to specific molecular motions. epstem.netnih.gov

For thiophene derivatives, characteristic vibrational modes, such as the C≡N stretching frequency in nitriles, can be accurately predicted. researchgate.net The assignments of vibrational frequencies are often performed using software like VEDA 4f. epstem.netresearchgate.net These theoretical spectra can then be compared with experimental FT-IR and Raman spectra to validate the computational model and confirm the molecular structure. nih.govresearchgate.net

The nonlinear optical (NLO) properties of a molecule are determined by its polarizability (α) and hyperpolarizability (β). epstem.net These properties are crucial for applications in photonics and optoelectronics. DFT calculations have become a standard tool for predicting these values. nih.gov The calculated polarizability and hyperpolarizability can provide insights into the NLO response of a material. mdpi.com Generally, molecules with smaller HOMO-LUMO gaps tend to exhibit larger hyperpolarizability values. mdpi.com

For 2-methoxythiophene, the polarizability and hyperpolarizability have been calculated using the DFT/B3LYP/6-311++G(d,p) method. epstem.net These calculations are essential for screening molecules with potentially large NLO responses.

DFT calculations provide a framework for quantifying the chemical reactivity of a molecule through various descriptors. researchgate.net These indices are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). epstem.netirjweb.com Key reactivity indices include:

Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. mdpi.compurdue.edu

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. mdpi.compurdue.edu

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons. It is calculated as μ = -(I+A)/2. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I+A)/2. epstem.net

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I-A)/2. scirp.orgmdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer. It is calculated as S = 1/η. epstem.net

These reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity towards electrophiles and nucleophiles. mdpi.comsemanticscholar.org

| Reactivity Index | Formula |

|---|---|

| Ionization Energy (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Chemical Potential (μ) | μ = -(I+A)/2 |

| Electronegativity (χ) | χ = (I+A)/2 |

| Chemical Hardness (η) | η = (I-A)/2 |

| Chemical Softness (S) | S = 1/η |

Ab Initio Methods for Electronic Structure and Reactivity (e.g., Hartree-Fock, CASSCF, MP2-CAS)

Ab initio quantum chemistry methods are foundational in the theoretical study of molecular systems, providing insights into electronic structure and reactivity from first principles, without empirical parameters. For thiophene derivatives like this compound, methods such as Hartree-Fock (HF), Complete Active Space Self-Consistent Field (CASSCF), and Møller-Plesset perturbation theory of the second order with a CASSCF reference (MP2-CAS) are employed to elucidate their complex electronic behaviors. researchgate.net

The Hartree-Fock (HF) method serves as a fundamental starting point for many ab initio calculations. huji.ac.il It approximates the many-electron wavefunction as a single Slater determinant, effectively treating each electron in the average field of all others. While computationally efficient, HF theory neglects electron correlation, which can be a significant limitation for accurately describing systems with strong electron-electron interactions or near-degeneracy of electronic states. huji.ac.il For molecules like this compound, HF calculations can provide initial geometries and a basic picture of the molecular orbitals. However, for a more quantitative description of reactivity and electronic properties, methods that include electron correlation are necessary. huji.ac.ilresearchgate.net

The Complete Active Space Self-Consistent Field (CASSCF) method addresses the limitations of HF by including static electron correlation. pyscf.org This is particularly important for describing bond breaking/formation, excited states, and molecules with significant delocalization or near-degenerate orbitals, which are characteristic of substituted thiophenes. pyscf.orgd-nb.info In a CASSCF calculation, the molecular orbitals are divided into inactive, active, and virtual spaces. Within the active space, a full configuration interaction (CI) calculation is performed, meaning all possible electronic configurations are considered. pyscf.orgarxiv.org The selection of the active space is crucial and typically includes the frontier orbitals (HOMO, LUMO) and other orbitals that are expected to change significantly during a chemical process. readthedocs.io For studying the photochemical reactions of thiophene derivatives, CASSCF is essential for locating conical intersections, which are critical points on the potential energy surface that govern non-radiative decay from excited states. researchgate.net

Building upon the CASSCF wavefunction, Møller-Plesset perturbation theory of the second order (MP2) can be used to incorporate dynamic electron correlation. The MP2-CAS method, which uses a CASSCF wavefunction as the reference, provides a more accurate description of the electronic energy. researchgate.net This approach is particularly useful for refining the energetics of reaction pathways and transition states that have been initially explored with CASSCF. Theoretical investigations on photochemical isomerization reactions of model thiophene systems, such as 2-cyanothiophene, have utilized MP2-CAS methods to provide a more quantitative explanation of reaction mechanisms. researchgate.net

Computational Modeling of Reaction Mechanisms and Dynamics

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound and related thiophene systems, computational studies are crucial for understanding their reactivity, the influence of substituents, and their potential as components in advanced materials. mdpi.com

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are central to understanding chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to map out the potential energy surface of a reaction. nih.gov This involves identifying the minimum energy paths connecting reactants to products and locating the transition state structures, which represent the energy maxima along these paths.

For instance, in the synthesis of thiophene derivatives, computational studies can help to understand the mechanism of cyclization reactions. nih.gov Quantum-chemical calculations have been employed to study the reaction between thioacrylamides and α-thiocyanatoacetophenone, revealing possible mechanisms for the formation of dihydrothiophenes. nih.gov These studies involve calculating the geometries and Gibbs free energies of intermediates and transition states to determine the most favorable reaction pathway. nih.gov The activation energy, determined by the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. nih.gov

In the context of photochemical reactions of thiophenes, computational studies have been instrumental in comparing different proposed mechanisms, such as the internal cyclization-isomerization route and the zwitterion-tricyclic route. researchgate.net By calculating the structures of conical intersections and the potential energy surfaces of excited states, researchers can gain a deeper understanding of the phototransposition mechanisms. researchgate.net

Simulation of Substituent Electronic Effects on Chemical Reactivity

Substituents on an aromatic ring, such as the methoxy and cyano groups in this compound, play a critical role in modulating the electronic properties and, consequently, the chemical reactivity of the molecule. numberanalytics.com The methoxy group (-OCH3) is an electron-donating group through resonance and electron-withdrawing through induction, with the resonance effect typically dominating. The cyano group (-CN) is a strong electron-withdrawing group through both resonance and induction. sciencepublishinggroup.com

Computational studies allow for a systematic investigation of these substituent effects. By calculating properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential surfaces, one can predict how substituents will influence the reactivity of the thiophene ring towards electrophilic or nucleophilic attack. researchgate.net For example, the presence of an electron-donating group like methoxy is expected to increase the electron density of the thiophene ring, making it more susceptible to electrophilic substitution. numberanalytics.com Conversely, the electron-withdrawing cyano group will decrease the electron density, deactivating the ring towards electrophiles but potentially activating it for nucleophilic substitution.

DFT calculations on various substituted thiophene-phenylene co-oligomers have shown that electron-withdrawing substituents like the cyano group can significantly stabilize the LUMO energy levels, which is beneficial for electron transport properties. sciencepublishinggroup.com Similarly, studies on diketopyrrolopyrrole (DPP) polymers incorporating methoxy-substituted thiophenes revealed that the electron-donating methoxy group affects the optoelectronic properties of the resulting polymers. acs.org These simulations provide valuable insights for the rational design of new materials with tailored electronic properties.

Theoretical Studies on Charge Transfer Phenomena in Related Systems

Charge transfer is a fundamental process in many organic electronic devices, such as organic solar cells and field-effect transistors. Thiophene-based materials are widely studied for these applications due to their excellent charge transport properties. researchgate.net Theoretical studies on charge transfer phenomena in thiophene derivatives provide crucial information for understanding and improving the performance of these materials.

Computational methods, including DFT and time-dependent DFT (TD-DFT), are used to investigate the parameters that govern charge transfer, such as ionization potential (IP), electron affinity (EA), and reorganization energy. sciencepublishinggroup.com The ionization potential and electron affinity are related to the HOMO and LUMO energy levels, respectively, and determine the ease of hole and electron injection/transport. Reorganization energy is the energy required for the molecule to relax its geometry upon gaining or losing an electron, and lower reorganization energies are generally favorable for efficient charge transport.

Theoretical investigations on thiophene α-substituted naphthodithiophene diimides have shown that modifying the thiophene ring with electron-withdrawing substituents like the cyano group can lead to low-lying LUMO energy levels and high electron affinity, making them excellent candidates for n-type organic semiconductors. rsc.org In another study, the charge transport properties of different quinoidal thiophene derivatives were systematically investigated, revealing how different connection styles and the presence of end-cyano groups influence their electronic structures and molecular packing, which in turn affects their charge transport properties. researchgate.net These theoretical insights are invaluable for the design of new and improved organic electronic materials.

Interactive Data Tables

Calculated Electronic Properties of Substituted Thiophene Derivatives

This table presents a summary of calculated electronic properties for various thiophene derivatives from theoretical studies. These properties are crucial for understanding their potential applications in organic electronics.

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reorganization Energy (eV) |

| NDTI-CN rsc.org | DFT | - | - | - | - |

| NDTI-BT rsc.org | DFT | - | - | - | Small |

| NDTI-NT rsc.org | DFT | - | - | - | Small |

| Quinoidal Oligothiophenes researchgate.net | DFT | - | - | Low | - |

| Phenylene-Thiophene with -CN sciencepublishinggroup.com | DFT/B3LYP | - | Stabilized | Decreased | - |

| Biphenyl Derivatives researchgate.net | DFT | - | - | - | - |

Reaction Mechanisms and Advanced Chemical Transformations

Nucleophilic Substitution Reactions Involving Thiophene (B33073) Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying thiophene derivatives. nih.gov Thiophene systems undergo nucleophilic substitution more readily than their benzene (B151609) counterparts, exhibiting reactivity at least 1000 times greater. uoanbar.edu.iqedurev.in This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the Wheland intermediate formed during the reaction, potentially through the involvement of its d-orbitals. uoanbar.edu.iq

The SNAr mechanism is generally understood to be a stepwise process. It begins with the nucleophilic attack on the aromatic ring, forming a σ-complex known as a Meisenheimer adduct, particularly when the ring is activated by electron-withdrawing groups. nih.gov The presence of the cyano group at the C2 position and a potential leaving group on the ring would facilitate such reactions in derivatives of 4-Methoxythiophene-2-carbonitrile. The subsequent step involves the departure of the leaving group, which restores the aromaticity of the thiophene ring. nih.gov For instance, in reactions of 2-methoxy-3-X-5-nitrothiophenes with the nucleophile pyrrolidine (B122466), the reaction proceeds through the addition of pyrrolidine to the C2 position, followed by the elimination of methanol. nih.gov

The reactivity of five-membered heterocycles like thiophene towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups. quimicaorganica.org Furan and thiophene exhibit similar reactivity in nucleophilic substitution reactions, and both are more reactive than pyrrole. edurev.in

Electrophilic Aromatic Substitution on Methoxythiophene Scaffolds

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, including thiophenes. wikipedia.orgresearchgate.net The reaction mechanism involves an initial attack by an electrophile on the π-electron system of the aromatic ring, leading to a positively charged intermediate known as an arenium ion or σ-complex. wikipedia.orgdalalinstitute.com Aromaticity is then restored by the loss of a proton from the site of attack. wikipedia.orgmasterorganicchemistry.com

In substituted thiophenes, the regioselectivity of the reaction is governed by the electronic properties of the existing substituents. wikipedia.org Activating groups, which donate electron density to the ring, stabilize the cationic intermediate and increase the reaction rate. wikipedia.org The methoxy (B1213986) group (-OCH₃) on the this compound scaffold is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the carbonitrile group (-CN) is a deactivating group, withdrawing electron density and directing electrophiles to the meta position.

Considering the structure of this compound, the directing effects of the substituents must be analyzed:

The sulfur atom in the thiophene ring directs electrophilic attack primarily to the C2 and C5 positions.

The methoxy group at C4 is an activating ortho, para-director, thus activating the C3 and C5 positions.

The carbonitrile group at C2 is a deactivating meta-director, deactivating the C4 position and, to a lesser extent, the C5 position relative to the C3 position.

The combined influence of these factors suggests that the C5 position is the most likely site for electrophilic attack due to the strong activating and directing effect of the methoxy group, despite some deactivation from the nitrile group. The C3 position is also activated by the methoxy group.

Cross-Coupling Reactions for Thiophene Derivatization

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely used for the derivatization of thiophene systems.

Palladium-catalyzed cross-coupling reactions are highly efficient for introducing functional groups onto thiophene rings.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of halo-thiophenes. thieme-connect.com This method is a more favorable alternative to traditional copper-mediated cyanations, which often require high temperatures and stoichiometric amounts of copper(I) cyanide. thieme-connect.com A common catalytic system involves a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a cyanide source like zinc cyanide (Zn(CN)₂). thieme-connect.com Zinc cyanide is noted to be significantly less toxic than sodium or potassium cyanide. nih.gov These reactions can be applied to a wide range of (hetero)aryl halides, including chlorides and bromides, and tolerate various functional groups. nih.govacs.org

| Catalyst System Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | dppf, XPhos | Enhances catalyst reactivity and stability |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Provides the cyano group thieme-connect.comnih.gov |

| Solvent | Dimethylacetamide (DMA), DMF | Reaction medium |

Carbonylation: Palladium catalysts can also facilitate the direct carbonylation of thiophenes via C-H bond activation to produce thiophene carboxylic acids. rsc.orgrsc.org A notable development in this area is the use of a CO/CO₂ binary gas system, where pressurized CO₂ suppresses the thermal decomposition of the active palladium species, thus improving catalyst durability. rsc.org This allows for high-yield conversions with low catalyst loadings (e.g., 1 mol% Pd(OAc)₂). rsc.orgresearchgate.net The mechanism involves the cleavage of a C-H bond by the palladium catalyst, followed by the insertion of carbon monoxide. mdpi.com

Nickel catalysts are widely employed for the synthesis of polythiophenes, which are important materials in organic electronics. Nickel-catalyzed direct arylation polymerization (DArP) has emerged as a cost-effective and environmentally friendly method, as it avoids the pre-functionalization of monomers typically required in traditional cross-coupling polymerizations. nih.govresearchgate.net

One common approach involves the deprotonative cross-coupling polycondensation of 2-bromo-3-substituted thiophenes. rsc.org A base like TMPMgCl·LiCl is used to generate a thiophene magnesium species, which then undergoes polymerization in the presence of a nickel catalyst, such as Ni(PPh₃)Cl₂. rsc.org This method can produce highly regioregular head-to-tail polythiophenes. rsc.org Earth-abundant nickel(II) bipyridine catalysts have also proven effective for the DArP of various thiophene-based monomers. nih.govresearchgate.net

Organometallic reagents are crucial for the functionalization of thiophenes.

Grignard Reactions: Grignard reagents (R-MgX) are strong nucleophiles that can react with the electrophilic carbon of the nitrile group in this compound. adichemistry.comleah4sci.com The addition of a Grignard reagent to the nitrile forms an imine intermediate after the initial reaction. masterorganicchemistry.com Subsequent hydrolysis of this imine with aqueous acid yields a ketone, providing a route to synthesize 2-acyl-4-methoxythiophenes. leah4sci.commasterorganicchemistry.com

Lithiation: Directed ortho-metalation using strong bases like n-butyllithium (n-BuLi) is a powerful strategy for regioselective functionalization. researchgate.net In the case of this compound, lithiation would likely occur at the C5 position, which is the most acidic proton due to its proximity to the sulfur atom and activation by the methoxy group. The resulting lithiated thiophene is a potent nucleophile that can react with a wide array of electrophiles (e.g., MeI, CO₂, aldehydes) to introduce new substituents at the C5 position. rsc.orgnih.gov

Mechanistic Insights into Polymer Formation with this compound as Monomer

While specific mechanistic studies on the polymerization of this compound are not detailed in the provided results, the mechanism can be inferred from general principles of thiophene polymerization.

In a cross-coupling polymerization, such as a nickel-catalyzed process, the reaction would likely proceed via a C-H activation or a Kumada-type catalyst-transfer polycondensation mechanism if a halogenated version of the monomer were used. rsc.org For instance, in a deprotonative pathway, a strong base would selectively deprotonate the most acidic C-H bond (likely at the C5 position). The resulting organometallic species would then engage in a nickel-catalyzed cross-coupling cascade with another monomer unit (e.g., a 5-bromo-4-methoxythiophene-2-carbonitrile) to build the polymer chain.

Electrochemical polymerization is another common method for forming polythiophene films. This process involves the oxidation of the monomer at an electrode surface to form a radical cation. This radical cation can then couple with another radical cation or a neutral monomer molecule. Subsequent deprotonation and further oxidation steps lead to the growth of the conjugated polymer chain on the electrode surface. The methoxy group at the C4 position would lower the oxidation potential of the monomer, facilitating this process. The polymerization would likely proceed through coupling at the C5 position, leading to a poly(this compound) chain.

Condensation Reactions

Condensation reactions are a cornerstone of carbon-carbon bond formation. While direct condensation involving the methyl group of the methoxy substituent is not typical, the thiophene scaffold and its functional groups can participate in or be formed by several important condensation-type reactions. The principles of these reactions are applicable to derivatives of this compound.

One of the most relevant reactions is the Knoevenagel condensation , which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.comresearchgate.net The nitrile group in molecules like cyanoacetic acid esters makes the adjacent methylene protons acidic and reactive. wikipedia.org For instance, a thiophene aldehyde can react with an active methylene compound like malononitrile (B47326) in a Knoevenagel condensation to form a new C=C bond. e-bookshelf.de

Another significant process is the Gewald reaction , a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or related active methylene nitrile), and elemental sulfur in the presence of a base. wikipedia.orgumich.eduorganic-chemistry.orgmdpi.com This reaction proceeds via an initial Knoevenagel condensation product. wikipedia.orgmdpi.com The Gewald reaction highlights a synthetic route where a cyano-activated compound is fundamental to the formation of the thiophene ring itself.

The table below summarizes key features of these condensation reactions relevant to thiophene synthesis and functionalization.

| Reaction Type | Reactants | Product Type | Key Feature |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound (e.g., Z-CH₂-CN) | α,β-unsaturated nitrile | C=C bond formation via dehydration. wikipedia.orgnih.gov |

| Gewald Reaction | Ketone/Aldehyde + α-Cyanoester + Sulfur | 2-Aminothiophene | One-pot synthesis of highly substituted thiophenes. wikipedia.orgresearchgate.net |

| Claisen-Schmidt Condensation | Thiophene Aldehyde + Ketone/Aldehyde | Thiophene-based Chalcone | Formation of an enone via aldol (B89426) condensation. jksus.org |

Post-Polymerization Functionalization

The field of conjugated polymers relies heavily on polythiophenes for applications in organic electronics. cmu.edu Post-polymerization functionalization is a powerful strategy for fine-tuning the properties of these materials without altering the polymer backbone length, allowing for the introduction of specific functionalities after the polymer has been formed. rsc.orgwiley-vch.de While the direct polymerization of this compound is not widely documented, the principles of modifying polythiophene backbones are well-established and applicable.

Bromination is a common and effective method for creating a reactive polymer precursor. jst.go.jp For example, commercially available poly(3-hexylthiophene) (P3HT) can be brominated at the 4-position of the thiophene ring using N-bromosuccinimide (NBS). nih.govacs.org This introduces a bromine atom that can be subsequently replaced. The presence of a methoxy group at the 4-position in a hypothetical poly(this compound) would strongly activate the ring, though the electron-withdrawing nitrile would counteract this. Electrophilic bromination would likely be directed to the activated 5-position.

Following bromination, techniques like lithium-bromine exchange can be used to generate a lithiated polythiophene. nih.govacs.orgmit.edu This lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing the introduction of diverse functional groups. nih.govmit.edu

The example of N-alkylation in the prompt is more relevant to nitrogen-containing polymers. For polythiophenes, functionalization typically occurs on the thiophene ring or the side chains.

The table below outlines common post-polymerization functionalization strategies for polythiophenes.

| Functionalization Step | Reagent/Method | Purpose | Resulting Functionality |

| Bromination | N-Bromosuccinimide (NBS) | Create a reactive site on the polymer backbone. nih.gov | Bromo-substituted thiophene ring. |

| Lithiation | n-Butyllithium (n-BuLi) | Convert the bromo-polymer to a nucleophilic intermediate. acs.org | Lithiated thiophene ring. |

| Quenching | Electrophiles (e.g., CO₂, R-CHO, N₃-R) | Introduce a new functional group onto the polymer. nih.govmit.edu | Carboxylic acids, alcohols, azides, etc. |

| Cross-Coupling | Suzuki or Stille conditions | Attach aryl or other organic fragments. jst.go.jp | Biaryl linkages, extended conjugation. |

Chemical Transformations of the Nitrile Functionality

The nitrile group (–C≡N) is an exceptionally versatile functional group that can be converted into a wide array of other functionalities, making it a valuable synthetic handle in this compound.

Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. This transformation proceeds through a primary amide intermediate. For instance, treatment of a thienyl nitrile with a base like KOH can yield the corresponding thienyl carboxylic acid. mdpi.com This provides a direct route from this compound to 4-methoxythiophene-2-carboxylic acid, a key building block for esters, amides, and other acid derivatives.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form various five-membered heterocycles. A prominent example is the [3+2] cycloaddition with organic azides to form tetrazoles, a reaction often catalyzed by zinc or other Lewis acids. This transformation would convert this compound into a 2-(tetrazol-5-yl)-4-methoxythiophene derivative. The nitrile can also act as a dienophile in [4+2] Diels-Alder reactions, particularly when activated by electron-donating groups on the diene, although this is less common than its participation in 1,3-dipolar cycloadditions. rsc.org

Reactivity of the Methoxy Group in Thiophene Systems

The methoxy group (–OCH₃) at the 4-position profoundly influences the reactivity of the thiophene ring. As a potent electron-donating group through resonance, it strongly activates the ring toward electrophilic aromatic substitution . pharmaguideline.com Thiophene itself is more reactive than benzene in such reactions, and the addition of an activating group like methoxy enhances this reactivity further. brainly.inresearchgate.net

The methoxy group is an ortho, para-director. In the context of the 4-methoxy-substituted thiophene ring, it directs incoming electrophiles primarily to the C3 and C5 positions. However, the reactivity of this compound is also modulated by the electron-withdrawing and meta-directing nitrile group at the C2 position.

The directing effects of the two substituents are summarized below:

4-Methoxy group (activating): Directs to C3 and C5.

2-Nitrile group (deactivating): Directs to C4 (which is already substituted) and would deactivate the C3 and C5 positions.

Synthesis and Reactivity of Derivatives and Analogs of 4 Methoxythiophene 2 Carbonitrile

Rational Design and Synthesis of Functionalized Thiophene (B33073) Core Structures

The rational design of functionalized thiophene core structures is a cornerstone in the development of advanced organic materials. By strategically modifying the thiophene ring, researchers can fine-tune the electronic and physical properties of the resulting molecules. The introduction of substituents allows for the manipulation of intermolecular interactions, which in turn influences crystal structures, molecular packing, and molecular orientations. nih.gov

One effective strategy in the design of highly efficient nonfused electron acceptors involves the use of bulky aromatic side groups to create spatial confinement and achieve backbone planarity. chinesechemsoc.org However, π–π interactions between these aromatic groups can lead to undesirable molecular twisting. chinesechemsoc.org Precise regulation of the length of alkyl side chains has been shown to effectively control molecular conformation. For instance, in a series of tetrathiophene-based acceptors, only the n-propyl functionalized molecule achieved a planar molecular backbone, which is crucial for creating a highly interconnected three-dimensional charge transport network. chinesechemsoc.org

Computational methods, such as Density Functional Theory (DFT), play a vital role in the rational design process. DFT calculations can predict how different functional groups will alter the electronic and conformational structures of thiophene-based polymers. acs.org For example, studies have shown that electron-donating groups can significantly lower the HOMO-LUMO gap, a key parameter in determining the electronic properties of a material. acs.org This predictive power allows for the targeted synthesis of molecules with desired characteristics.

Development of Novel Thiophene-Based Monomers for Advanced Polymerization

The development of novel thiophene-based monomers is critical for the advancement of polymer science, enabling the creation of materials with enhanced properties for a variety of applications. A key focus has been the synthesis of monomers that can be readily polymerized into microporous polymer networks (MPNs) with high surface areas. acs.org For example, tetrafunctional thiophene-based monomers have been successfully synthesized and polymerized to create MPNs with BET surface areas up to 2135 m²/g for thin films. acs.org

The introduction of specific functional groups onto the thiophene monomer is a powerful strategy for tuning the properties of the resulting polymer. For instance, the incorporation of a -OPhCN substituted thiophenic monomer has been shown to yield copolymers with excellent filmability and enhanced photoluminescence. spiedigitallibrary.org The resulting polymer exhibited a bandgap of 2.0eV, corresponding to orange emission, making it a promising material for light-emitting devices. spiedigitallibrary.org

Electrochemical polymerization is a versatile technique for creating thin films of thiophene-based polymers. The polymerization potential can be significantly reduced by using additives like boron trifluoride diethyl etherate (BFEE), which also improves the mechanical and electrical properties of the resulting films. acs.org This method allows for the generation of MPN films with optimized porosity. acs.org

Furthermore, the development of biofunctional thiophene monomers is an emerging area of research. google.com By incorporating functional groups that improve biocompatibility, it is possible to create polymers with reduced negative biological responses, opening up applications in biosensors and other biomedical devices. google.com The choice of substituent on the monomer also allows for the tuning of the polymer's hydrophobicity, a critical factor for its interaction with biological media. google.com

Synthesis and Characterization of Polymeric Systems Incorporating Methoxy-Substituted Thiophene Units

The incorporation of methoxy-substituted thiophene units into polymeric systems has been a successful strategy for developing materials with desirable optoelectronic properties. The synthesis of these polymers can be achieved through both chemical and electrochemical methods. researchgate.netresearchgate.net

Chemical polymerization of 3-methoxythiophene (B46719) has been shown to yield poly(3-methoxythiophene) (PMOT), a material with good thermal stability. researchgate.netscienceopen.com Copolymers have also been synthesized by reacting 3-methoxythiophene with other functionalized thiophene monomers, such as 3-thiopheneethanol (B104103) and 3-thiophenemethanol. researchgate.net These copolymers also exhibit photoluminescent properties, emitting light in the orange region of the visible spectrum. researchgate.net

Electrochemical polymerization offers another route to synthesize copolymers containing 3-methoxythiophene. researchgate.net This technique allows for the deposition of the polymer as a thin film on a conductive substrate, such as ITO. These films have demonstrated reversible color changes between a blue oxidized state and an orange reduced state, highlighting their potential for use in electrochromic devices. researchgate.net

The characterization of these polymeric systems is crucial for understanding their structure-property relationships. Techniques such as FT-IR and UV-Vis spectroscopy are used to confirm the successful synthesis of the polymers and copolymers. researchgate.net Thermal analysis provides information about their stability, while X-ray diffraction can be used to study their morphology. researchgate.net Gel permeation chromatography (GPC) is employed to determine the molecular weight and polydispersity of the polymers. researchgate.net

Table 1: Properties of Methoxy-Substituted Thiophene Polymers and Copolymers

| Polymer/Copolymer | Synthesis Method | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(3-methoxythiophene) (PMOT) | Chemical/Electrochemical | Photoluminescent, Good thermal stability, Electroactive | Light-emitting devices, Electrochromic devices |

| Poly(3-methoxythiophene-co-3-thiopheneethanol) | Chemical/Electrochemical | Photoluminescent, Good thermal stability, Electroactive | Light-emitting devices, Electrochromic devices |

| Poly(3-methoxythiophene-co-3-thiophenemethanol) | Chemical | Photoluminescent, Good thermal stability | Light-emitting devices |

Exploration of Diverse Substituted Thiophene Carbonitrile Derivatives

The synthesis of diverse substituted thiophene carbonitrile derivatives has been an active area of research, driven by the wide range of potential applications for these compounds. Various synthetic strategies have been developed to introduce different functional groups onto the thiophene ring, allowing for the fine-tuning of the molecule's properties.

One common approach is the Gewald reaction, a multicomponent reaction that allows for the one-pot synthesis of 2-aminothiophene-3-carbonitriles. sciforum.net This reaction typically involves the condensation of a ketone with an activated nitrile, such as malononitrile (B47326), in the presence of elemental sulfur. sciforum.net Modifications to the classical Gewald reaction conditions have been developed to improve yields and expand the scope of the reaction. sciforum.net

Another versatile method for synthesizing substituted thiophenes involves the use of β-aryl-β-chloroacroleins as intermediates. mdpi.com These compounds can be prepared from acetophenone (B1666503) derivatives through a Vilsmeier-Haack reaction. The subsequent reaction of the β-aryl-β-chloroacrolein with a sulfur source, such as sodium sulfide, followed by reaction with a suitable electrophile, leads to the formation of the desired substituted thiophene. mdpi.com

The Knoevenagel condensation is another important reaction in the synthesis of thiophene derivatives. mdpi.com This reaction can be used to prepare α,β-unsaturated nitriles, which can then be cyclized to form the thiophene ring. mdpi.com The choice of catalyst for the Knoevenagel condensation can be critical, particularly for more sterically hindered substrates. mdpi.com

The table below summarizes some examples of substituted thiophene carbonitrile derivatives and the synthetic methods used to prepare them.

Table 2: Synthesis of Substituted Thiophene Carbonitrile Derivatives

| Derivative | Starting Materials | Key Reaction |

|---|---|---|

| 2-Amino-4-arylthiophene-3-carbonitriles | Aryl ketones, Malononitrile, Sulfur | Gewald Reaction |

| 5-Aryl-2-acetylthiophenes | Acetophenones, POCl₃, DMF, Sodium sulfide, Chloroacetone | Vilsmeier-Haack, Cyclization |

Elucidation of Structure-Reactivity Relationships in 4-Methoxythiophene-2-carbonitrile Derivatives

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to the rational design of new materials. In the context of this compound derivatives, the nature and position of substituents on the thiophene ring can have a profound impact on their chemical behavior.

The reactivity of thiophene and its derivatives is influenced by the degree of aromatic condensation and the presence of various functional groups. elsevierpure.com For example, the reactivity of benzothiophene (B83047) is generally lower than that of dibenzothiophene. elsevierpure.com The introduction of a methyl group at the 2-position of benzothiophene has been shown to increase its reactivity, as it does not create significant steric hindrance to the approach of oxidants. elsevierpure.com

In the case of olefins, the presence of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the C=C double bond. chemrxiv.org An electron-donating group increases the electron density of the double bond, making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group decreases the electron density, making the double bond more reactive towards nucleophiles. chemrxiv.org The alignment of the double bond with the substituents also plays a crucial role in determining its reactivity. chemrxiv.org

For thiophene-based polymers, the introduction of methoxy (B1213986) groups onto the thiophene units can markedly affect the electronic properties of the material. acs.org DFT calculations have shown that the methoxy group can lead to a nearly planar conformation between adjacent thiophene rings, which is favorable for charge transport. acs.org The strong electron-donating nature of the methoxy group can also be used to tune the bandgap of the polymer. acs.org

The use of quantitative structure-reactivity relationships (QSRRs) is a powerful tool for predicting the reactivity of molecules. chemrxiv.org By developing mathematical models that correlate molecular descriptors with experimental reactivity data, it is possible to predict the reactivity of new compounds without the need for extensive experimental work. chemrxiv.org This approach can be particularly useful in the design of new catalysts and in the optimization of reaction conditions.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Poly(3-methoxythiophene) |

| Poly(3-thiopheneethanol) |

| Poly(3-thiophenemethanol) |

| Poly(3-methoxythiophene-co-3-thiopheneethanol) |

| Poly(3-methoxythiophene-co-3-thiophenemethanol) |

| Poly(3-methoxythiophene-co-3-thiophenecarboxylic acid) |

| 2-Aminothiophene-3-carbonitriles |

| β-Aryl-β-chloroacroleins |

| 5-Aryl-2-acetylthiophenes |

| 2-(1-Aryl-ethylidene)malononitriles |

| Benzothiophene |

Q & A

Q. What are the recommended synthetic routes for 4-Methoxythiophene-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes :

- Condensation Reactions : React 4-methoxy-1-naphthol with α-cyano-p-fluorocinnamonitrile in ethanol using piperidine as a catalyst. Heat until precipitation occurs (60 min), followed by filtration and recrystallization from ethanol .

- Byproduct Formation : Unintended synthesis via malononitrile intermediates, as observed in the preparation of 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile derivatives. This highlights the need for precise stoichiometric control .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), catalyst loading (piperidine: 0.5–1.0 mol%), and reaction time to minimize side products. Monitor via TLC or HPLC .

Q. How can researchers validate the purity of this compound and its derivatives?

Methodological Answer:

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra for characteristic shifts (e.g., methoxy protons at ~3.8 ppm, nitrile carbons at ~115 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .

- Melting Point Analysis : Compare observed values with literature data (e.g., 493–494 K for derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refine structures with SHELXL, achieving R-factors <0.05 .

- Key Metrics : Analyze bond lengths (e.g., C–N nitrile: ~1.15 Å) and angles (e.g., C–S–C in thiophene: ~92°) to confirm regiochemistry .

- Intermolecular Interactions : Identify weak C–H···N or C–H···π interactions influencing crystal packing .

Q. What strategies mitigate contradictions in spectroscopic data during mechanistic studies of thiophene-carbonitrile reactions?

Methodological Answer:

- Contradiction Analysis :

- Cross-Validation : Compare NMR data with computational predictions (DFT/B3LYP) to resolve discrepancies in coupling constants or shift assignments .

- Reaction Monitoring : Use in-situ IR spectroscopy to track nitrile group reactivity (C≡N stretch: ~2230 cm) and identify intermediates .

- Byproduct Identification : Isolate unintended products (e.g., malononitrile adducts) via column chromatography and characterize them structurally .

Q. How can researchers optimize the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

- Regioselective Strategies :

- Directing Groups : Utilize the electron-withdrawing nitrile group to direct electrophiles (e.g., halogens) to the 5-position of the thiophene ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitrile polarization, improving selectivity .

- Catalytic Systems : Employ Lewis acids (e.g., AlCl) to stabilize transition states in Friedel-Crafts alkylations .

Notes

- Data Sources : Excluded non-authoritative platforms (e.g., benchchem.com ) per guidelines. Relied on crystallographic databases (Acta Cryst.), synthetic protocols from peer-reviewed journals, and analytical methodologies .

- Advanced Techniques : Emphasized structure-property relationships and contradiction resolution to align with research depth requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.